molecular formula C12H12ClN3OS2 B14208377 N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 828921-07-9

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B14208377
CAS No.: 828921-07-9
M. Wt: 313.8 g/mol
InChI Key: FMESTDDQASOFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a thiazole ring, and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Coupling of the Thiazole and Thiophene Rings: This step often involves palladium-catalyzed cross-coupling reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]benzamide
  • N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
  • N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Uniqueness

N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development.

Properties

CAS No.

828921-07-9

Molecular Formula

C12H12ClN3OS2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H12ClN3OS2/c13-9-11(16-5-1-2-6-16)19-12(14-9)15-10(17)8-4-3-7-18-8/h3-4,7H,1-2,5-6H2,(H,14,15,17)

InChI Key

FMESTDDQASOFTG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(S2)NC(=O)C3=CC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.